4-(3,4-Dichlorophenyl)-1-ethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dichlorophenyl)-1-ethyl-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a 3,4-dichlorophenyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)-1-ethyl-1H-pyrazole typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-(3,4-Dichlorophenyl)-1-ethyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenylhydrazine: A precursor in the synthesis of 4-(3,4-Dichlorophenyl)-1-ethyl-1H-pyrazole.
3,4-Dichlorophenyl isocyanate: Another compound with similar structural features.
3,4-Dichloromethylphenidate: A stimulant drug with a similar dichlorophenyl group.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
4-(3,4-Dichlorophenyl)-1-ethyl-1H-pyrazole is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. Its molecular formula is C11H10Cl2N2, characterized by a pyrazole ring substituted with an ethyl group and a dichlorophenyl moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Research has demonstrated that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Studies indicate that pyrazole derivatives can possess antimicrobial effects against various bacterial strains. The compound has shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for some derivatives .
- Anti-inflammatory Activity : The compound has been evaluated for its potential to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Various derivatives have shown IC50 values in the nanomolar range, indicating potent anti-inflammatory effects .
- Anticancer Activity : Some studies have reported that pyrazole derivatives exhibit antiproliferative activity against cancer cell lines. For instance, certain derivatives demonstrated IC50 values comparable to established anticancer drugs .
Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial efficacy of this compound and its derivatives. The results indicated:
Compound | Pathogen Tested | MIC (μg/mL) | MBC/MFC (μg/mL) | Activity Type |
---|---|---|---|---|
4a | S. aureus | 0.22 | 0.25 | Bactericidal |
5a | E. coli | 0.25 | 0.30 | Bactericidal |
7b | Bacillus subtilis | 0.20 | 0.22 | Bactericidal |
These findings highlight the compound's potential as an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Mechanism
The anti-inflammatory properties of this compound were assessed through COX inhibition assays. The results showed:
Compound | COX-1 Inhibition IC50 (μM) | COX-2 Inhibition IC50 (μM) |
---|---|---|
A | 0.07 | 0.08 |
B | 0.05 | 0.06 |
The data indicate that the compound exhibits selective inhibition of COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects associated with non-selective NSAIDs .
Anticancer Activity
In vitro studies on cancer cell lines have revealed that certain derivatives of this compound possess significant antiproliferative effects:
Cell Line | Compound Tested | IC50 (μM) |
---|---|---|
MCF-7 | A | 0.08 |
HeLa | B | 0.10 |
These findings suggest that the compound may act as a potential anticancer agent by inhibiting cell proliferation in various cancer types .
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Case Study on Antimicrobial Resistance : A clinical trial evaluated the use of a pyrazole derivative in patients with resistant bacterial infections, showing a significant reduction in infection rates compared to standard treatments.
- Case Study on Inflammatory Disorders : Patients suffering from chronic inflammatory diseases treated with a pyrazole derivative exhibited reduced symptoms and improved quality of life metrics.
Properties
Molecular Formula |
C11H10Cl2N2 |
---|---|
Molecular Weight |
241.11 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-1-ethylpyrazole |
InChI |
InChI=1S/C11H10Cl2N2/c1-2-15-7-9(6-14-15)8-3-4-10(12)11(13)5-8/h3-7H,2H2,1H3 |
InChI Key |
YCVCVXBWAAGIOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.